molecular formula C12H16BNO3 B1418030 (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid CAS No. 697739-42-7

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid

Cat. No.: B1418030
CAS No.: 697739-42-7
M. Wt: 233.07 g/mol
InChI Key: FIUCWBGMMCBNJU-UHFFFAOYSA-N
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Description

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H16BNO3. It is a beige powder that is used in various scientific research applications, particularly in the fields of chemistry and biology .

Scientific Research Applications

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid typically involves the reaction of 2-bromomethylphenylboronic acid with 4-oxopiperidine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is unique due to the presence of both the boronic acid and piperidine moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable tool in various scientific research applications .

Properties

IUPAC Name

[2-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c15-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)13(16)17/h1-4,16-17H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUCWBGMMCBNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN2CCC(=O)CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660457
Record name {2-[(4-Oxopiperidin-1-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697739-42-7
Record name {2-[(4-Oxopiperidin-1-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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